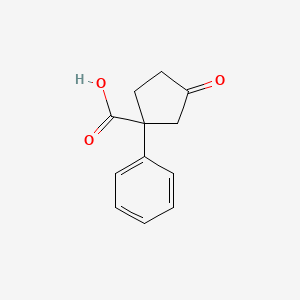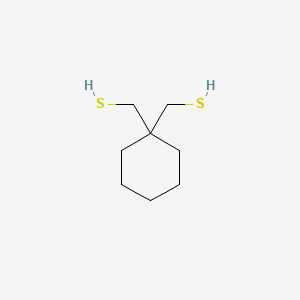
4-(3,5-Dibromobenzyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:
Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.
Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
3,5-Dibromobenzaldehyde: Similar structure but lacks the benzyl group.
4-Bromobenzylbenzaldehyde: Contains only one bromine atom.
4-(3,5-Dichlorobenzyl)benzaldehyde: Similar structure with chlorine atoms instead of bromine.
Uniqueness:
4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C14H10Br2O |
|---|---|
Poids moléculaire |
354.04 g/mol |
Nom IUPAC |
4-[(3,5-dibromophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |
Clé InChI |
TVYDZRDNMGNSEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)






![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
